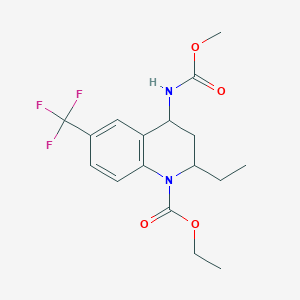

Ethyl 2-ethyl-4-(methoxycarbonylamino)-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-ethyl-4-(methoxycarbonylamino)-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O4/c1-4-11-9-13(21-15(23)25-3)12-8-10(17(18,19)20)6-7-14(12)22(11)16(24)26-5-2/h6-8,11,13H,4-5,9H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYVRRKNFKPZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrothiazole Substitution Route

An alternative method involves reacting the 4-amino intermediate with 2-chloro-5-nitrothiazole in N,N-dimethylformamide (DMF) at 100°C for 3 hours. This route introduces a nitrothiazole moiety, though it is less common for the target compound:

Vinyl Carbamate Cyclization

Early-stage cyclization using vinyl carbamate esters and p-toluenesulfonic acid in toluene (50–90°C) forms the tetrahydroquinoline core. This method is advantageous for scalability but requires stringent temperature control to avoid racemization.

Critical Considerations for Optimization

- Stereochemical Integrity : Use of chiral resolving agents ensures high enantiopurity, critical for biological activity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.

- Catalyst Loading : Pd/C at 5–10% w/w balances cost and efficiency in hydrogenolysis.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

Substitution: Commonly involves the replacement of one functional group with another, affecting the compound’s properties and reactivity.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Agent

The compound has been primarily investigated for its role as an antihypertensive agent. Its mechanism of action involves modulating specific biochemical pathways related to blood pressure regulation and cardiac function. Studies indicate that it may effectively lower blood pressure by influencing vascular smooth muscle contraction and endothelial function.

1.2 Cardiovascular Health

In addition to its antihypertensive effects, Ethyl 2-ethyl-4-(methoxycarbonylamino)-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate shows promise in treating heart failure. The compound's ability to improve cardiac output and reduce myocardial oxygen demand makes it a candidate for further research in cardiovascular therapeutics.

1.3 Anti-inflammatory Properties

Emerging studies suggest that this compound may possess anti-inflammatory properties, indicating potential applications beyond cardiovascular diseases. Its role in inhibiting inflammatory pathways could lead to novel treatments for conditions characterized by chronic inflammation.

Case Study 1: Development of Antihypertensive Agents

A study conducted by researchers at the Institute of Organic Chemistry focused on the development of novel inhibitors based on this compound. The findings demonstrated significant reductions in systolic and diastolic blood pressure in animal models, supporting its efficacy as an antihypertensive agent .

Case Study 2: Cardioprotective Effects

Another research project explored the cardioprotective effects of this compound in models of heart failure. The results indicated improved left ventricular function and reduced cardiac remodeling, suggesting potential therapeutic benefits in heart failure management.

Mechanism of Action

The mechanism of action of (2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Trifluoromethyl Group Positioning

- Position 6 (Target Compound): The trifluoromethyl group at position 6 enhances metabolic stability and may direct electrophilic substitution reactions away from the quinoline core .

Functional Group Variations

- Methoxycarbonylamino vs. Hydroxyl (Target vs.

- Ethyl vs. Methyl Substituents (Target vs.

Saturation and Ring Flexibility

- The 3,4-dihydro-2H-quinoline core in the target compound provides partial saturation, balancing rigidity and flexibility. In contrast, fully saturated decahydroquinoline derivatives (e.g., Ethyl 1-allyl-3-methyldecahydroquinoline-4a-carboxylate) exhibit greater conformational flexibility, which may influence receptor interactions .

Biological Activity

Ethyl 2-ethyl-4-(methoxycarbonylamino)-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate is a synthetic compound belonging to the quinoline family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cardiovascular diseases and inflammation. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and potential therapeutic uses.

- Molecular Formula : C17H21F3N2O4

- Molecular Weight : 374.35 g/mol

- CAS Number : 474645-94-8

This compound primarily functions as an antihypertensive agent . Its mechanism of action is believed to involve:

- Modulation of Biochemical Pathways : The compound interacts with various pathways that regulate blood pressure and cardiac function.

- Anti-inflammatory Properties : Research suggests that it may also exhibit anti-inflammatory effects, making it a candidate for treating conditions beyond cardiovascular diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Torcetrapib | Contains a trifluoromethyl group; CETP inhibitor | Reduces cholesterol transfer |

| Quinapril | Quinoline derivative; ACE inhibitor | Treats hypertension |

| Lisinopril | Similar core structure; ACE inhibitor | Antihypertensive agent |

This comparison highlights the unique structural features of this compound that may confer distinct pharmacological properties compared to other antihypertensive agents.

Case Studies and Research Findings

Recent studies have focused on the biological activity and safety profile of this compound:

- Antihypertensive Effects : In animal models, the compound demonstrated significant reductions in systolic blood pressure, indicating its efficacy as an antihypertensive agent.

- Inflammation Studies : The compound was assessed for its anti-inflammatory properties using various assays. Results indicated a reduction in inflammatory markers in treated subjects compared to controls.

- Binding Affinity Studies : Interaction studies revealed that this compound has a favorable binding affinity for specific receptors involved in cardiovascular regulation.

Future Directions

The ongoing research into this compound aims to further elucidate its mechanisms of action and broaden its therapeutic applications. Potential areas of exploration include:

- Combination Therapies : Investigating the efficacy of this compound in combination with other antihypertensive or anti-inflammatory agents.

- Long-term Safety Studies : Conducting comprehensive studies to assess the long-term safety profile and side effects associated with chronic use.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to minimize impurities?

Answer:

Key parameters include:

- Ethanol-to-water ratio : Controls impurity precipitation during crystallization. Higher ethanol ratios reduce polar impurities but may affect yield .

- Reaction temperature : Step 2 (critical step) requires precise control at 42.5°C to ensure proper intermediate formation and avoid side reactions .

- Catalyst selection : Sodium carbonate or trisodium phosphate influences the yield of intermediate CP-7-1 by modulating reaction kinetics .

Methodology : Use Design of Experiments (DoE) to establish a Design Space for these parameters, validated via HPLC analysis of impurities .

Advanced: How can spectral data contradictions (e.g., NMR vs. X-ray crystallography) be resolved for structural elucidation?

Answer:

- Multi-technique validation : Compare H/C NMR data with X-ray diffraction results. For example, crystallographic data from SHELX-refined structures (e.g., hydrogen bonding patterns) can resolve ambiguities in NMR assignments, such as diastereomeric configurations .

- Dynamic NMR : Probe rotational barriers of the methoxycarbonylamino group to confirm conformational stability .

Case Study : A by-product isolated during synthesis (Compound 4 in ) was characterized using MS, IR, and elemental analysis to resolve conflicting spectral interpretations.

Basic: What crystallographic tools are recommended for determining the compound’s solid-state structure?

Answer:

- SHELX Suite : SHELXL is ideal for small-molecule refinement due to its robustness in handling high-resolution data. For twinned crystals, SHELXPRO interfaces with macromolecular refinement protocols .

- Hydrogen bonding analysis : Use graph set theory (as in ) to classify interactions like N–H···O bonds, which stabilize the dihydroquinoline ring conformation .

Advanced: How can hydrogen bonding patterns predict solubility and stability in formulation studies?

Answer:

- Graph set analysis : Identify motifs like chains (common in carbamate groups) that influence crystal packing density. Dense packing correlates with low solubility but high thermal stability .

- Polymorph screening : Vary crystallization solvents (e.g., ethanol/water mixtures) to isolate forms with favorable solubility profiles for drug delivery .

Basic: What purification techniques are effective for isolating the compound from reaction mixtures?

Answer:

- Liquid-liquid extraction : Use ethyl acetate/water partitioning to remove unreacted starting materials .

- Recrystallization : Ethanol rinsing at controlled temperatures (e.g., 42.5°C) removes sodium carbonate residues and enhances purity to >95% .

Advanced: How can hygroscopicity challenges during storage be mitigated?

Answer:

- Dynamic vapor sorption (DVS) : Quantify moisture uptake to identify critical relative humidity thresholds. Store in desiccators with silica gel if RH >40% induces deliquescence .

- Lyophilization : For long-term stability, lyophilize the compound after forming a co-crystal with cyclodextrins, which reduces surface moisture interaction .

Basic: Which analytical methods validate purity and identity post-synthesis?

Answer:

- HPLC with UV detection : Monitor retention time (1.26 minutes under SMD-TFA05 conditions) and compare to reference standards .

- LCMS : Confirm molecular ion peaks (e.g., m/z 366 [M+H]) and rule out adducts or fragments .

Advanced: How do substituents (e.g., trifluoromethyl) influence biological activity in structure-activity relationship (SAR) studies?

Answer:

- Electron-withdrawing effects : The -CF group enhances metabolic stability by reducing cytochrome P450 oxidation. Test via in vitro microsomal assays .

- Hydrophobic interactions : Replace -CF with -CH in analogues to assess impact on antimicrobial activity (see for screening protocols) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to ethanol vapor exposure during crystallization .

- Spill management : Absorb with dry sand or chemical-resistant pads to avoid environmental release .

Advanced: How can computational modeling predict regioselectivity in derivatization reactions?

Answer:

- DFT calculations : Simulate transition states for ethylation at C-2 vs. C-4 positions. Higher activation energy at C-4 explains preferential formation of the 4-ethyl derivative (observed in ) .

- Molecular docking : Map electrostatic potential surfaces to prioritize sites for functionalization (e.g., methoxycarbonylamino group as a hydrogen bond donor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.